molecular formula C28H38O3 B1604031 4-Butoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate CAS No. 84600-98-6

4-Butoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate

Cat. No. B1604031
CAS RN: 84600-98-6
M. Wt: 422.6 g/mol
InChI Key: DDSVVIPTUMVQHZ-UHFFFAOYSA-N
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Description

“4-Butoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate” is a chemical compound with the molecular formula C28H38O3 . It is also known by other names such as “4-Pentyloxyphenyl-4-Trans-PentylcyclohexylBenzoate” and "4-Pentyloxyphenyl-4-Trans-(4-Pentylcyclohexyl)Benzoate" .


Molecular Structure Analysis

The molecular structure of “4-Butoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate” consists of 28 carbon atoms, 38 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 422.599 Da .

Safety And Hazards

While specific safety and hazard information for “4-Butoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate” is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(4-butoxyphenyl) 4-(4-pentylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O3/c1-3-5-7-8-22-9-11-23(12-10-22)24-13-15-25(16-14-24)28(29)31-27-19-17-26(18-20-27)30-21-6-4-2/h13-20,22-23H,3-12,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSVVIPTUMVQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633045
Record name 4-Butoxyphenyl 4-(4-pentylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate

CAS RN

84600-98-6
Record name 4-Butoxyphenyl 4-(4-pentylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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